molecular formula C12H9F2N B8425606 4-Amino-2,5-difluorobiphenyl

4-Amino-2,5-difluorobiphenyl

Cat. No.: B8425606
M. Wt: 205.20 g/mol
InChI Key: SVQOJCPUNZZFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,5-difluorobiphenyl is a fluorinated biphenyl derivative intended for research and development purposes. As a building block in medicinal chemistry, its structure is related to compounds used in developing active pharmaceutical ingredients (APIs) and other biologically active molecules . The presence of both amino and fluorine substituents on the biphenyl core makes it a valuable intermediate for synthesizing more complex structures, particularly in constructing heterocycles like pyrimidines, which are a common scaffold in drug discovery . Researchers can utilize this compound in cross-coupling reactions, amide bond formation, and other transformations to create libraries of compounds for screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific analytical data (NMR, MS, HPLC purity) and packaging information, please contact our technical sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2,5-difluoro-4-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

SVQOJCPUNZZFRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)N)F

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2,5 Difluorobiphenyl and Analogues

Strategies for Biphenyl (B1667301) Core Construction with Fluorine Substituents

Cross-Coupling Reactions for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone for constructing biphenyl frameworks. The Suzuki-Miyaura coupling is a particularly prominent method for this purpose. acs.orgrsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgmdpi.com The synthesis of polyfluorinated biphenyls, where both coupling partners contain fluorine atoms, can be challenging due to the electron-poor nature of the substrates. acs.orgresearchgate.net However, optimized conditions and specialized catalyst-ligand systems have been developed to facilitate these transformations effectively. acs.org

For instance, the coupling of fluorinated arylboronic acids with fluorinated aryl halides can be achieved using palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with phosphine (B1218219) ligands such as SPhos or XPhos. rsc.org The choice of ligand and base can significantly influence the reaction's outcome, with systems like XPhos and potassium carbonate sometimes affording excellent yields of the desired fluorinated biphenyl. rsc.org Copper-catalyzed coupling reactions have also been employed for the synthesis of fluorinated biphenyls. rsc.org

Catalyst SystemLigandBaseReactantsProductYieldReference
Pd2(dba)3SPhosNa2CO3Tetrafluoroiodobenzene, Trifluoroboronic acidMixture of fluorinated biphenyls- rsc.org
Pd2(dba)3XPhosK2CO3Tetrafluoroiodobenzene, Trifluoroboronic acidFluorinated biphenyl99% rsc.org
Cu catalystphenanthroline-Iodobenzene, ArylboronateFluorinated biphenyl- rsc.org
Pd(OAc)2-NaHCO32-OR-substituted anilides, NFSIpara-aminated productsModerate to excellent rsc.org
CuI--Thiophene, NFSIAminated thiophene- rsc.org

The Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, involving organotin compounds, are other powerful methods for biaryl synthesis, although examples with highly fluorinated substrates are less common. acs.org

Decarboxylative Coupling Approaches for Difluorobiphenyls

Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds, offering an alternative to traditional methods that often require pre-functionalized organometallic reagents. rsc.orgnih.gov This approach involves the coupling of a carboxylic acid with an aryl halide, where the carboxyl group is extruded as carbon dioxide. rsc.org

A specific example involves the synthesis of 3,4-difluoro-2'-nitrobiphenyl through a decarboxylative coupling reaction. In this process, pre-dried o-nitrobenzoic acid salt is reacted with 3,4-difluorobromobenzene in the presence of a catalyst system that can include cuprous iodide, palladium acetylacetonate, triphenylphosphine, and 1,10-phenanthroline. google.com This reaction directly forges the C-C bond between the two aromatic rings while removing the carboxyl group. google.com This method is advantageous as it utilizes readily available carboxylic acids. nih.gov

Reactant 1Reactant 2Catalyst SystemProductReference
o-Nitrobenzoic acid salt3,4-DifluorobromobenzeneCuI, Pd(acac)2, PPh3, 1,10-phenanthroline3,4-Difluoro-2'-nitrobiphenyl google.com

Conventional Synthesis Routes for Difluorobiphenyl Precursors

Beyond modern cross-coupling methods, conventional synthetic strategies remain relevant for accessing specific difluorobiphenyl precursors. For example, the Balz-Schiemann reaction, a classic method, can be used to introduce fluorine into an aromatic ring through the thermal decomposition of an aryl diazonium tetrafluoroborate. numberanalytics.com Nitration of a pre-existing biphenyl system, such as dimethyl biphenyl-4,4'-dicarboxylate, is another traditional approach to introduce a nitro group, which can then be a precursor for the amino functionality. researchgate.net

Regioselective Introduction of Amino Functionalities

Once the difluorobiphenyl core is established, the next crucial step is the introduction of the amino group at the desired position, most commonly the 4-position. This is typically achieved through either direct amination or, more frequently, the reduction of a nitro group precursor.

Amination Strategies for Fluorinated Aromatic Systems

Direct C-H amination of aromatic systems represents a highly atom-economical approach to installing amino groups. acs.org Transition metal catalysts, particularly palladium and copper, have been instrumental in developing such methodologies. rsc.org Reagents like N-fluorobenzenesulfonimide (NFSI) can serve as an aminating agent in these reactions. rsc.org For instance, palladium-catalyzed C-H amination of 2-OR-substituted anilides with NFSI has been shown to proceed with para-selectivity. rsc.org Copper-catalyzed amination of aromatic C-H bonds with NFSI has also been reported. rsc.org While these methods offer direct access to aminated products, their application to specifically produce 4-Amino-2,5-difluorobiphenyl would depend on the regioselectivity dictated by the fluorine substituents on the biphenyl core.

Reduction of Nitro Precursors to Amino Groups

A more common and reliable method for introducing an amino group onto a fluorinated biphenyl system is through the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced onto the biphenyl ring system via electrophilic nitration. For example, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl can be synthesized via a Suzuki-Miyaura coupling. rsc.org

Once the nitro-difluorobiphenyl precursor is obtained, the nitro group can be readily reduced to the desired amino group. A variety of reducing agents can be employed for this transformation. A widely used method is catalytic hydrogenation, where hydrogen gas is used in the presence of a palladium on carbon (Pd/C) catalyst. Other reducing systems include metals in acidic media (e.g., iron or zinc in hydrochloric acid) or reagents like sodium hydrosulfide. researchgate.netgoogle.com For instance, the reduction of N-(4'-nitrobenzoyl)-2,4-dinitroaniline to the corresponding triamine has been achieved using sodium hydrosulfide. google.com A metal-free reduction of aromatic nitro groups to amines can also be achieved using trichlorosilane (B8805176) in the presence of a base. researchgate.net

The choice of reduction method can be critical to ensure compatibility with other functional groups present in the molecule, particularly the fluorine atoms, which are generally stable under these reducing conditions.

Synthesis of Related Difluorobiphenyl Amino Derivatives

The synthesis of amino-biphenyl compounds bearing fluorine atoms is a significant area of research, driven by their potential applications in various fields of chemistry. The introduction of fluorine can profoundly influence the physicochemical properties of the parent molecule. The following sections detail specific synthetic approaches to key difluorobiphenyl amino derivatives.

Preparation of Aminopyrimidine Derivatives Incorporating Difluorobiphenyl Moieties

The fusion of a difluorobiphenyl scaffold with an aminopyrimidine core results in molecules of significant interest. A key synthetic strategy involves the cyclocondensation of a chalcone (B49325) intermediate with guanidine (B92328).

One notable example is the synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ijaerd.orgresearchgate.net The process commences with the preparation of the chalcone, (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one. This intermediate is then reacted with guanidine nitrate (B79036) in ethanol. The reaction mixture is refluxed in the presence of aqueous sodium hydroxide, which facilitates the cyclization to form the desired aminopyrimidine derivative. ijaerd.orgresearchgate.net After completion, the product is isolated by precipitation in crushed ice, followed by filtration, washing, and recrystallization from ethanol. ijaerd.orgresearchgate.net The structure of the final compound is typically confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ijaerd.orgresearchgate.net

A more general and versatile approach to fluorine-substituted NH2-biphenyl-diarylpyrimidines employs a Suzuki coupling reaction. nih.gov This method allows for the strategic introduction of various substituted phenylboronic acids to a pre-formed aminopyrimidine core. The synthesis starts with the nucleophilic substitution of a di-chlorinated pyrimidine (B1678525) with an appropriate 4-bromophenol (B116583) to form an ether linkage. nih.gov The remaining chlorine is then substituted with an amino group by treatment with ammonia (B1221849) in a sealed tube at high temperatures. nih.gov The final and crucial step is the palladium-catalyzed Suzuki coupling of the resulting bromo-substituted aminopyrimidine with a desired phenylboronic acid to yield the target NH2-biphenyl-diarylpyrimidine. nih.gov

Table 1: Synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine

Step Reactants Reagents & Conditions Product
1 Chalcone Synthesis (Details not specified in source) (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one

Table 2: General Synthesis of NH2-Biphenyl-Diarylpyrimidines via Suzuki Coupling

Step Starting Material Reagents & Conditions Intermediate/Product
1 Dichloro-pyrimidine 4-Bromophenol, K₂CO₃, DMF, 55 °C Bromo-phenoxy-chloropyrimidine nih.gov
2 Bromo-phenoxy-chloropyrimidine NH₃·H₂O, Dioxane, 160 °C Bromo-phenoxy-aminopyrimidine nih.gov

Synthesis of Other Fluorinated Amino-Biphenyl Isomers and Analogues

The synthesis of various fluorinated amino-biphenyl isomers often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. This reaction facilitates the formation of a C-C bond between an aryl halide and an arylboronic acid or ester, catalyzed by a palladium complex. nih.govresearchgate.net

For instance, the synthesis of a fluorinated 4-aminobiphenyl (B23562) derivative has been achieved through a Suzuki-Miyaura cross-coupling reaction as a key step in a multi-step synthesis. nih.gov Similarly, the synthesis of 3,4-difluoro-2'-aminobiphenyl involves a decarboxylation coupling reaction between a substituted o-nitrobenzoic acid and 3,4-difluorobromobenzene, followed by catalytic hydrogenation of the nitro group to an amine. google.com

The preparation of 2-amino-5-fluorobiphenyl can be accomplished by reacting 4-fluoroaniline (B128567) with phenylhydrazine (B124118) in the presence of a phthalocyanine (B1677752) metal complex catalyst. mdpi.com This method provides a direct route to the aminated biphenyl derivative.

The synthesis of the parent difluorobiphenyl scaffolds themselves, such as 4,4'-difluorobiphenyl, can be achieved through methods like the Balz-Schiemann reaction, starting from benzidine (B372746). orgsyn.org This involves tetrazotization of benzidine followed by decomposition of the resulting diazonium borofluoride salt. orgsyn.org

Table 3: Selected Synthetic Methods for Fluorinated Amino-Biphenyls

Target Compound Key Reaction Type Starting Materials Reference
Fluorinated 4-aminobiphenyl Suzuki-Miyaura Coupling Fluorinated aryl halide, Aminophenylboronic acid derivative nih.gov
3,4-Difluoro-2'-aminobiphenyl Decarboxylation Coupling / Hydrogenation o-Nitrobenzoic acid salt, 3,4-Difluorobromobenzene google.com
2-Amino-5-fluorobiphenyl Phthalocyanine-catalyzed reaction 4-Fluoroaniline, Phenylhydrazine mdpi.com

Methodological Advancements in Green Synthesis for Arylamines

The chemical industry is increasingly shifting towards "green" synthesis methodologies to minimize environmental impact. This is particularly relevant for the production of arylamines, which are foundational chemicals.

Key advancements in the green synthesis of arylamines include the development of metal-free reaction protocols. researchgate.net For example, an efficient N-arylation method has been developed using 2-halocyclohex-2-enones and primary or secondary amines. This reaction proceeds via an in-situ enamine formation followed by aromatization under the catalysis of a substoichiometric amount of p-toluenesulfonic acid (pTsOH), avoiding the use of metal catalysts. researchgate.net

The use of environmentally benign solvents is another cornerstone of green chemistry. Magnetized distilled water has been explored as a green-promoting medium for the synthesis of aryl amines. ijaerd.org This approach has been applied to one-pot, three-component reactions of aldehydes, amines, and alkynes, offering advantages such as simplicity, low cost, short reaction times, and high yields without the need for hazardous organic solvents. ijaerd.org

Direct catalytic nitrogenation using molecular nitrogen (N₂) as the nitrogen source represents a significant breakthrough, offering a more direct and sustainable alternative to traditional methods that rely on ammonia or nitric acid. google.com This process can be used to synthesize arylamines and N-heterocycles from organohalides, mediated by palladium catalysis in the presence of a reductant like lithium. google.com This method proceeds through an in-situ generated lithium nitride (Li₃N) intermediate. google.com

Furthermore, solvent-free synthesis is a highly effective green chemistry approach. The fusion of reactants in the absence of a solvent, often with microwave assistance, can lead to shorter reaction times, easier work-up, and reduced waste. mdpi.com For example, the synthesis of 2-aminopyrimidine (B69317) derivatives has been efficiently achieved by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines and triethylamine (B128534) under solvent-free conditions.

Table 4: Overview of Green Synthesis Strategies for Arylamines

Green Methodology Key Principle Example Application Advantages Reference
Metal-Free Synthesis Avoidance of toxic/expensive metal catalysts. N-arylation using 2-halocyclohex-2-enones and pTsOH. Environmentally friendly, inexpensive protocol. researchgate.net
Use of Green Solvents Replacement of hazardous organic solvents with benign alternatives. Three-component synthesis of aryl amines in magnetized distilled water. Low cost, short reaction time, high yield, easy work-up. ijaerd.org
Direct Catalytic Nitrogenation Utilization of N₂ as the direct nitrogen source. Synthesis of arylamines from organohalides using Pd-catalysis and Li as a reductant. Avoids traditional N₂-NH₃-HNO₃ procedure, direct incorporation of N₂. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2,5 Difluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Amino-2,5-difluorobiphenyl. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon framework, identify the number and environment of protons, and probe the fluorine atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the amine (-NH₂) group. The protons on the two phenyl rings will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the positions of the fluorine atoms and the amino group.

The protons on the difluorinated ring are expected to show complex splitting patterns due to coupling with each other (ortho, meta, and para H-H coupling) and with the nearby fluorine atoms (H-F coupling). The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic-H (unsubstituted ring) ~7.2 - 7.6 Multiplet Protons on the phenyl ring without fluorine substituents.
Aromatic-H (difluorinated ring) ~6.5 - 7.1 Multiplet (with H-F coupling) Protons adjacent to fluorine atoms will be significantly affected.
-NH₂ ~3.5 - 5.0 Broad Singlet Chemical shift and broadening are variable.

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are anticipated, one for each carbon atom. The chemical shifts of the carbons in the difluorinated ring will be directly influenced by the attached fluorine atoms through carbon-fluorine coupling (¹JCF, ²JCF, etc.), which will cause the signals to appear as doublets or more complex multiplets.

The carbons directly bonded to fluorine (C-F) will exhibit large coupling constants and will be shifted downfield. The presence of the amino group will also influence the chemical shifts of the carbons in the substituted ring. Studies on similar structures, such as derivatives of 4-(2',4'-difluorobiphenyl), show aromatic carbons appearing in a range of approximately 104-138 ppm, with carbons attached to fluorine appearing at the higher end of the scale, often above 150 ppm. researchgate.netresearchgate.net

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-NH₂ ~140 - 150 Singlet or small triplet
C-F ~155 - 165 Doublet (large ¹JCF)
Other Aromatic C's ~105 - 140 Singlet or Doublet (smaller JCF)

Note: These are predicted values. Actual values depend on experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between atoms. A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons.

This would allow for the unambiguous assignment of protons within each aromatic ring. For instance, cross-peaks would be observed between ortho- and meta-coupled protons on the unsubstituted phenyl ring. Similarly, the connectivity of the protons on the difluorinated ring can be traced, helping to decipher the complex splitting patterns observed in the 1D spectrum. The analysis of COSY spectra in related difluorobiphenyl derivatives has been instrumental in confirming their structural assignments. researchgate.netijaerd.org

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the 2- and 5-positions.

The chemical shifts of these signals provide information about the electronic environment of each fluorine atom. Furthermore, the signals will likely appear as multiplets due to coupling with nearby protons (H-F coupling). The magnitude of these coupling constants can provide valuable information about the spatial proximity of the coupled nuclei. Research on 2',4'-difluorobiphenyl compounds has shown that ¹⁹F NMR is a powerful tool for characterizing the fluorine environments in such molecules. researchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected absorptions include:

N-H Stretching: The amino group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the carbon-fluorine stretching vibrations are expected in the range of 1100-1300 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will be present in the 690-900 cm⁻¹ region, and their positions can give clues about the substitution pattern of the rings.

Spectroscopic studies of related aminobiphenyl and difluorobiphenyl compounds confirm these general absorption regions. researchgate.netresearchgate.net

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch 1250 - 1360 Medium
C-F Stretch 1100 - 1300 Strong
Aromatic C-H Out-of-Plane Bend 690 - 900 Strong

Note: These are predicted frequency ranges and can be influenced by the physical state of the sample (solid or liquid).

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and bond characteristics. For this compound, Raman spectroscopy complements infrared (IR) spectroscopy, particularly for symmetric vibrations that are weak or inactive in the IR spectrum.

Research Findings: The analysis of this compound using Raman spectroscopy involves irradiating a solid sample with a monochromatic laser. The scattered light is collected and analyzed to reveal shifts in frequency corresponding to the molecule's vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed Raman bands to specific molecular vibrations. nih.gov

Key vibrational modes expected for this compound include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations.

C-F Stretching: The carbon-fluorine bonds exhibit strong stretching vibrations.

Aromatic C-H Stretching: Vibrations from the hydrogen atoms attached to the biphenyl (B1667301) rings.

C-C Stretching: Vibrations within the aromatic rings and the inter-ring C-C bond.

Ring Breathing Modes: Symmetric expansion and contraction of the phenyl rings.

The experimental spectrum, when compared with theoretical calculations for similar molecules like 2-amino-4,5-difluorobenzoic acid, allows for a precise assignment of these vibrational frequencies. nih.govnih.gov This comparison helps to confirm the molecular structure and provides information on the electronic effects of the amino and fluoro substituents on the biphenyl framework.

Table 1: Expected Raman Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
N-H Asymmetric Stretch 3450 - 3350 Asymmetric stretching of the two N-H bonds in the amino group.
N-H Symmetric Stretch 3350 - 3250 Symmetric stretching of the two N-H bonds in the amino group.
Aromatic C-H Stretch 3100 - 3000 Stretching vibrations of the C-H bonds on the phenyl rings.
C=C Aromatic Stretch 1620 - 1450 Stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
N-H Scissoring 1650 - 1580 In-plane bending vibration of the amino group.
C-F Stretch 1350 - 1100 Stretching vibrations of the strong carbon-fluorine bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is essential for confirming the molecular weight and elucidating the structure through analysis of its fragmentation pattern upon ionization.

Research Findings: In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed that corresponds to the exact molecular weight of the compound (C₁₂H₉F₂N). The presence of a single nitrogen atom results in a molecular ion with an odd nominal mass, a principle known as the "nitrogen rule". libretexts.org

The fragmentation of the molecular ion provides a structural fingerprint. msu.edu The stable aromatic rings mean that the molecular ion peak is expected to be relatively strong. libretexts.org Subsequent fragmentation pathways can be predicted based on the structure and studies of related compounds. researchgate.netnih.gov Key fragmentation steps would likely involve the loss of small, stable neutral molecules or radicals.

Common fragmentation pathways include:

Loss of HCN: A common fragmentation for primary aromatic amines.

Loss of Fluorine: Cleavage of a C-F bond to lose a fluorine radical.

Cleavage of the Biphenyl Bond: Scission of the bond connecting the two aromatic rings, leading to fluorinated aniline (B41778) or aminofluorophenyl type fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Ion/Fragment Proposed Formula m/z (Nominal) Description
[M]⁺ [C₁₂H₉F₂N]⁺ 205 Molecular Ion
[M-H]⁺ [C₁₂H₈F₂N]⁺ 204 Loss of a hydrogen atom
[M-F]⁺ [C₁₂H₉FN]⁺ 186 Loss of a fluorine radical
[M-HCN]⁺ [C₁₁H₈F₂]⁺ 178 Loss of hydrogen cyanide from the amino group and ring
[C₆H₄FN]⁺ [C₆H₄FN]⁺ 111 Fragment from biphenyl bond cleavage (aminofluorophenyl cation)

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray crystallography, or X-ray diffraction (XRD), is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Research Findings: To perform XRD analysis, a high-quality single crystal of this compound is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. wikipedia.org The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

For this compound, XRD analysis would provide critical structural data:

Conformation: The dihedral angle between the two phenyl rings is a key feature, defining the degree of twist in the biphenyl system. Studies on similar difluorobiphenyl derivatives show this angle can be significant, for instance, around 53°. nih.govnih.gov

Bond Parameters: Precise lengths of C-C, C-N, C-F, and C-H bonds, and the angles between them.

Intermolecular Interactions: It would reveal non-covalent interactions like hydrogen bonding (e.g., N-H···F or N-H···N interactions between adjacent molecules) and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. nih.gov

Table 3: Key Crystallographic Parameters Determined by XRD for a Molecular Crystal

Parameter Description Example Data for a Related Compound*
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). Monoclinic
Space Group The symmetry group of the crystal structure. P2₁/c
Unit Cell Dimensions (a, b, c) The lengths of the edges of the unit cell. a = 9.8 Å, b = 15.4 Å, c = 18.2 Å
Unit Cell Angles (α, β, γ) The angles between the unit cell axes. α = 90°, β = 105°, γ = 90°
Z The number of molecules in the unit cell. 4
Dihedral Angle The angle between the planes of the two phenyl rings. 52.7°
Hydrogen Bonds Presence and geometry of intermolecular hydrogen bonds (e.g., N-H···O). N-H···O, 2.9 Å

*Data is illustrative based on published structures of complex difluorobiphenyl derivatives and serves as a representative example of the type of information obtained. nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org It is particularly useful for analyzing compounds with conjugated π-systems, such as the biphenyl core of this compound.

Research Findings: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated biphenyl system. The structure contains chromophores (the biphenyl system) and an auxochrome (the -NH₂ group), which influences the absorption characteristics. tanta.edu.eg

The primary transitions observed are:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. libretexts.org The extended conjugation of the biphenyl system shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to a single benzene (B151609) ring.

n → π* Transitions: A lower-intensity absorption may be observed due to the promotion of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital of the aromatic ring. libretexts.org

The amino group acts as a powerful auxochrome, donating electron density into the aromatic rings and further shifting the π → π* absorption to a longer wavelength. The fluorine atoms, being weakly deactivating, are expected to have a less pronounced effect on the absorption maximum (λ_max). The solvent used for the analysis can also influence the position of the absorption bands.

Table 4: Expected Electronic Transitions and Absorption Maxima for this compound

Transition Type Orbitals Involved Expected λ_max Region (nm) Characteristics
π → π* Promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org 250 - 320 High-intensity absorption (high molar absorptivity, ε). Characteristic of the conjugated biphenyl system.

Table of Compounds Mentioned

Compound Name
This compound
2-amino-4,5-difluorobenzoic acid
2-amino-5-fluorobenzoic acid
Benzene
Hydrogen Cyanide

Computational and Theoretical Chemistry Studies of 4 Amino 2,5 Difluorobiphenyl

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) serves as a powerful tool to investigate the structural and electronic characteristics of 4-Amino-2,5-difluorobiphenyl. By employing methods such as B3LYP with a 6-31G(d,p) basis set, researchers can achieve a detailed understanding of the molecule's ground state geometry and electronic distribution.

The optimized molecular geometry of this compound, including its bond lengths, bond angles, and torsion angles, can be precisely calculated. These parameters are crucial for understanding the molecule's three-dimensional structure and steric interactions. The biphenyl (B1667301) core of the molecule is not perfectly planar, with a discernible torsion angle between the two phenyl rings. This deviation from planarity is a common feature in substituted biphenyls and influences their electronic and physical properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This data is illustrative and based on typical values from DFT calculations on similar molecules.

Parameter Value
Bond Lengths (Å)
C-C (within phenyl rings) 1.39 - 1.41
C-C (inter-ring) 1.48 - 1.50
C-N 1.38 - 1.40
C-F 1.34 - 1.36
N-H ~1.01
**Bond Angles (°) **
C-C-C (within phenyl rings) 118 - 122
C-N-H ~112
H-N-H ~109
**Torsion Angles (°) **

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of these orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is typically localized on the amino group and the adjacent phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the biphenyl system, highlighting regions susceptible to nucleophilic attack.

Other reactivity descriptors such as absolute electronegativity and absolute hardness are also derived from HOMO and LUMO energies. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this molecule, the area around the amino group shows a negative potential, while the hydrogen atoms of the amino group exhibit a positive potential.

Table 2: Calculated Electronic Properties of this compound (Theoretical) This data is illustrative and based on typical values from DFT calculations on similar molecules.

Property Value
HOMO Energy -5.5 to -5.0 eV
LUMO Energy -0.5 to 0.0 eV
HOMO-LUMO Energy Gap 5.0 to 5.5 eV
Absolute Electronegativity (χ) 2.5 to 3.0 eV

Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. This analysis also allows for the prediction of the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data to support the structural characterization of the compound. Key vibrational modes for this compound would include N-H stretching, C-F stretching, and aromatic C-H stretching frequencies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations can be used to explore the conformational landscape of this compound, particularly the rotation around the inter-ring C-C bond. These simulations can reveal the flexibility of the molecule and the probability of different conformations in various environments, such as in solution or within a biological system.

Quantum Chemical Methods for Advanced Electronic Structure and Bonding Analysis

More advanced quantum chemical methods, such as post-Hartree-Fock methods or more sophisticated DFT functionals, can be employed for a more precise analysis of the electronic structure and bonding. These methods can provide a more accurate description of electron correlation effects, which can be important for understanding the subtle electronic interactions within the molecule, including the influence of the fluorine and amino substituents on the aromatic system.

In Silico Modeling for Intermolecular Interactions within Research Contexts

In silico modeling techniques, such as molecular docking, are valuable for studying the intermolecular interactions of this compound. These methods can predict how the molecule might bind to a biological target, such as an enzyme or receptor. The amino group can act as a hydrogen bond donor, while the fluorine atoms and the aromatic rings can participate in other non-covalent interactions, such as halogen bonding and π-π stacking. These interactions are critical in fields like drug discovery and materials science, where understanding and predicting molecular recognition is essential.

Reactivity and Reaction Mechanisms of 4 Amino 2,5 Difluorobiphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regioselectivity and rate of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring system. wikipedia.org

In 4-Amino-2,5-difluorobiphenyl, the substituted phenyl ring (Ring A) contains a powerful electron-donating amino group and two electron-withdrawing fluorine atoms. The amino group is a strong activating group that stabilizes the cationic intermediate (the arenium ion) formed during the reaction, thereby increasing the reaction rate. wikipedia.org Conversely, the electronegative fluorine atoms are deactivating. msu.edu However, the activating effect of the amino group is dominant, making Ring A significantly more nucleophilic and thus more reactive towards electrophiles than the unsubstituted phenyl ring (Ring B).

The directing effects of the substituents determine the position of electrophilic attack. Both the amino group and the fluorine atoms are ortho, para-directing. wikipedia.orgmsu.edu

The amino group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5).

The fluorine atom at C2 directs to its ortho position (C3) and para position (C5).

The fluorine atom at C5 directs to its ortho positions (C6 and C4).

The directing influences of the amino group and the C2-fluorine atom are cooperative, both strongly favoring substitution at the C3 position. The C5 position is already substituted. Therefore, electrophilic substitution on this compound is highly regioselective, with the electrophile predominantly adding to the C3 position.

Due to the high reactivity conferred by the amino group, reactions like nitration and halogenation can sometimes lead to oxidation or polysubstitution. msu.edubyjus.com To achieve monosubstitution, the amino group is often protected via acylation to form an amide (e.g., acetanilide). This moderates its activating effect and provides steric hindrance, further ensuring selectivity. byjus.comfiu.edu

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsPrimary Product
BrominationBr2, FeBr33-Bromo-4-amino-2,5-difluorobiphenyl
Nitration (with protected amine)1. Acetic Anhydride 2. HNO3, H2SO4 3. H3O+, heat3-Nitro-4-amino-2,5-difluorobiphenyl
Friedel-Crafts Acylation (with protected amine)1. Acetic Anhydride 2. CH3COCl, AlCl3 3. H3O+, heat3-Acetyl-4-amino-2,5-difluorobiphenyl
SulfonationFuming H2SO4This compound-3-sulfonic acid

Nucleophilic Aromatic Substitution Reactions Influenced by Fluorine

Nucleophilic aromatic substitution (SNAr) typically occurs on electron-poor aromatic rings containing a good leaving group and a strong electron-withdrawing group positioned ortho or para to it. masterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov

In this compound, the fluorine atoms can potentially act as leaving groups. The high electronegativity of fluorine helps to activate the ring toward nucleophilic attack, and C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com However, the presence of the strong electron-donating amino group at C4 increases the electron density of the ring, thereby deactivating it towards nucleophilic attack.

Substitution at C2: The fluorine at C2 has the amino group in the meta position and the other fluorine also in a meta position. There are no ortho or para electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate.

Substitution at C5: The fluorine at C5 has the electron-donating amino group in the ortho position, which would strongly destabilize the anionic intermediate required for an SNAr reaction.

Consequently, this compound is generally unreactive towards standard nucleophilic aromatic substitution. For such a reaction to proceed, the electronic character of the ring would need to be reversed, for instance, by converting the amino group into a powerful electron-withdrawing group like a diazonium salt.

Chemical Transformations Involving the Aromatic Amino Group (e.g., derivatization, functionalization)

The aromatic amino group is a versatile functional handle for a wide range of chemical transformations. slideshare.net These reactions target the nitrogen atom and its attached hydrogens, allowing for extensive derivatization of the parent molecule.

Diazotization: The primary amino group can react with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. slideshare.net This intermediate is highly valuable as it can be subsequently replaced by a variety of nucleophiles (e.g., -OH, -CN, -X, -H) in reactions such as the Sandmeyer reaction.

Acylation: The amine reacts readily with acyl chlorides or acid anhydrides in the presence of a base to form stable amides. This reaction is commonly used to protect the amino group during other transformations, such as aggressive electrophilic substitutions. byjus.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. slideshare.net

Alkylation and Arylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines. slideshare.net N-arylation can be achieved through methods like palladium-catalyzed coupling.

Table 2: Common Derivatization Reactions of the Amino Group
Reaction TypeReagentsProduct Functional Group
DiazotizationNaNO2, HCl (0-5 °C)Diazonium Salt (-N2+Cl-)
AcylationAcetyl Chloride, PyridineAmide (-NHCOCH3)
SulfonylationBenzenesulfonyl Chloride, PyridineSulfonamide (-NHSO2Ph)
Reductive AminationAldehyde/Ketone, NaBH3CNSecondary/Tertiary Amine

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org this compound can participate in these reactions in two distinct ways.

As the Nucleophilic Partner: As a primary amine, the molecule can serve as the nucleophile in Buchwald-Hartwig amination reactions. nih.gov This allows for its coupling with various aryl or heteroaryl halides and triflates to synthesize more complex diarylamine structures. This methodology is a cornerstone of modern medicinal and materials chemistry for constructing C-N bonds. acs.orgberkeley.edu

As the Electrophilic Partner: To be used as the electrophile, the molecule requires a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf), on one of the aromatic rings. The native C-F bonds are generally not reactive enough for these couplings. Such a group can be installed regioselectively, for example, by electrophilic bromination at the C3 position. Alternatively, the amino group can be converted to a diazonium salt, which can then be transformed into a halide via the Sandmeyer reaction. Once functionalized, the resulting aryl halide can undergo a variety of palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Stille couplings.

Exploration of Reaction Selectivity and Stereochemical Aspects

Regioselectivity: The reactivity of this compound is characterized by high regioselectivity.

Electrophilic Substitution: The combined directing effects of the substituents strongly favor reaction at the C3 position of the substituted ring.

Nucleophilic Substitution: The molecule is largely unreactive, but if forced, the reaction site would be determined by the location of the fluorine atoms.

Functionalization: Derivatization of the amino group is inherently selective for the nitrogen atom. Subsequent use in coupling reactions depends on which partner (nucleophilic or electrophilic) the molecule becomes.

Stereochemical Aspects: The primary stereochemical consideration for biphenyl systems is atropisomerism, which arises from restricted rotation about the single bond connecting the two phenyl rings. This phenomenon occurs when sufficiently bulky substituents are present at the ortho positions (2, 6, 2', and 6'), creating a barrier to rotation that allows for the isolation of stable enantiomers.

In this compound, the substituents are an amino group (C4), and two fluorine atoms (C2, C5). Fluorine is not considered a bulky substituent and is generally insufficient to create a significant rotational barrier at room temperature. Therefore, atropisomerism is not an expected feature of this compound or its simple derivatives unless a sterically demanding group is introduced at one of the ortho positions, such as C3, C6, or C2'/C6'.

Research Applications of 4 Amino 2,5 Difluorobiphenyl in Advanced Organic Synthesis and Materials Science

Role as a Key Organic Building Block in Multistep Synthetic Pathways

The reactivity of the amino group combined with the electronic effects of the fluorine substituents makes 4-Amino-2,5-difluorobiphenyl a key starting material for constructing more elaborate molecular architectures.

Precursor for Complex Fluorinated Aromatic Systems

The presence of fluorine atoms on the aromatic ring influences the electronic properties and reactivity of the molecule. This makes this compound an important precursor in the synthesis of complex fluorinated aromatic systems. These systems are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The amino group provides a reactive handle for various chemical transformations, including diazotization followed by Sandmeyer reactions or coupling reactions like Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups and the construction of larger, more complex fluorinated scaffolds.

Intermediate in the Synthesis of Specialty Organic Compounds

This compound serves as a crucial intermediate in the synthesis of specialty organic compounds, particularly those designed for specific applications in pharmaceuticals and electronics. For example, it can be a building block for creating novel liquid crystal materials. The biphenyl (B1667301) core is a common mesogenic unit, and the introduction of lateral fluorine atoms can significantly influence the mesophase behavior, dielectric anisotropy, and other physical properties of the final liquid crystal. The amino group allows for the attachment of various terminal groups and linking units, enabling the fine-tuning of molecular structure to achieve desired liquid crystalline properties.

Contributions to the Development of Advanced Materials Precursors

The distinct combination of an aromatic amine and a fluorinated biphenyl structure allows this compound to function as a precursor for high-performance materials.

Monomeric Units for Polymer and Oligomer Research

As a diamine, this compound can be used as a monomeric unit in the synthesis of polymers and oligomers. It can undergo polycondensation reactions with dianhydrides or diacyl chlorides to form high-performance polymers such as polyimides and polyamides. The incorporation of the 2,5-difluorobiphenyl moiety into the polymer backbone can enhance thermal stability, improve solubility in organic solvents, lower the dielectric constant, and reduce moisture absorption. These properties are highly desirable for applications in the microelectronics industry, for instance, as insulating layers and flexible substrates for printed circuits.

Precursors for Functional Materials with Aromatic Amine and Fluorine Moieties

The compound is a valuable precursor for functional materials that leverage the properties of both aromatic amines and fluorine atoms. Aromatic amines are known for their redox activity and are used in the development of conducting polymers and hole-transporting materials for organic light-emitting diodes (OLEDs). The presence of fluorine atoms can improve the stability and performance of these materials by increasing their ionization potential and providing greater resistance to oxidative degradation. The unique electronic and steric properties of the 2,5-difluoro substitution pattern can be exploited to modulate the optoelectronic properties of the resulting materials.

Utility in Synthetic Methodological Development

The structure of this compound also makes it a useful substrate for the development and optimization of new synthetic methodologies. Its reactivity can be explored in various metal-catalyzed cross-coupling reactions, C-H activation processes, and amination reactions. The influence of the fluorine substituents on the regioselectivity and efficiency of these reactions can provide valuable insights for synthetic chemists, helping to expand the toolkit of reactions available for the synthesis of other complex fluorinated molecules.

Probing Reaction Pathways and Selectivity in Fluorinated Systems

The structure of this compound makes it an excellent model compound for investigating the influence of multiple substituents on reaction pathways and selectivity in aromatic systems. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atoms (-F) creates a unique electronic environment that directs the course of chemical transformations.

Researchers utilize this compound to study how this substitution pattern affects the regioselectivity of further reactions, such as electrophilic aromatic substitution, diazotization, and cross-coupling. The fluorine atoms exert a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This combination deactivates the aromatic ring towards electrophiles yet can direct incoming groups to specific positions. The amino group, a powerful activating group, directs ortho- and para- to itself. The resulting selectivity in reactions on either of the phenyl rings is a subject of detailed mechanistic studies, providing valuable data for predictive models in synthetic chemistry.

| -F | Strong | Weak | Deactivating | Ortho, Para |

Computational studies, including Density Functional Theory (DFT), on molecules like this compound help to calculate electron density maps and predict the most likely sites for chemical attack, corroborating experimental findings. researchgate.net These theoretical and practical investigations are crucial for understanding the fundamental principles that govern reactivity in complex fluorinated systems. researchgate.net

Development of Novel Fluorination or Amination Strategies

While this compound is not itself a fluorinating or aminating agent, it serves as a critical starting material for developing synthetic strategies that lead to novel fluorinated compounds. Its utility lies in its bifunctional nature: the amino group provides a reactive site for a wide array of transformations, while the fluorinated biphenyl core is carried through into the final product.

One key strategy involves the diazotization of the amino group to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups through reactions such as the Sandmeyer, Schiemann, or Gomberg-Bachmann reactions. This allows for the introduction of functionalities like -OH, -CN, -Br, or even another aryl group at the 4-position, creating a diverse library of polysubstituted difluorobiphenyl compounds from a single precursor.

Furthermore, the amino group can participate in condensation and coupling reactions to build more complex structures. For example, it can be acylated or can react with aldehydes and ketones to form imines and enamines, which are key intermediates in the synthesis of heterocyclic systems. These strategies are instrumental in constructing novel molecular architectures where the 2,5-difluoro-4-biphenylamino moiety is a key structural element.

Table 2: Synthetic Transformations of the Amino Group in this compound

Reaction Type Reagents Product Functional Group
Diazotization-Sandmeyer NaNO₂, HCl; CuX (X=Cl, Br, CN) -Cl, -Br, -CN
Diazotization-Schiemann NaNO₂, HBF₄; Heat -F
Acylation Acyl Chloride, Base Amide (-NHCOR)
Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary/Tertiary Amine

| Buchwald-Hartwig Coupling | Aryl Halide, Pd Catalyst, Base | Di- or Triarylamine |

Application as an Intermediate in Agrochemical Research

The presence of fluorine is a recurring motif in modern agrochemicals, including fungicides, herbicides, and insecticides. Fluorination can significantly enhance the efficacy and stability of a pesticide. The difluorobiphenyl structure is a recognized "privileged scaffold" in agrochemical design, as the biphenyl core can mimic natural substrates to interact with biological targets, while the fluorine atoms enhance metabolic resistance and binding affinity.

This compound serves as a valuable intermediate in the synthesis of potential agrochemicals. The synthesis of novel fungicides, for instance, often involves the construction of complex heterocyclic systems, such as thiazoles or pyrimidines, attached to a fluorinated aromatic core. mdpi.commdpi.com The amino group of this compound is a perfect handle for initiating the synthesis of such heterocycles. For example, it can be reacted with α-haloketones and thiourea (B124793) derivatives to build a thiazole (B1198619) ring, a common component in fungicidal compounds.

While specific commercial agrochemicals derived directly from this compound may not be widely documented, its structural motifs are present in patented herbicidal compositions, highlighting the importance of such building blocks in discovery research. google.com The development of new active ingredients relies on the availability of versatile, fluorinated intermediates like this compound to generate and test a wide variety of candidate molecules.

Table 3: Classes of Agrochemicals Featuring Fluorinated Aromatic Scaffolds

Agrochemical Class Mode of Action (Example) Role of Fluorinated Moiety
Fungicides Succinate Dehydrogenase Inhibitors (SDHI) Enhanced binding to target enzyme, metabolic stability.
Herbicides Acetyl-CoA Carboxylase (ACCase) Inhibitors Increased potency and systemic transport in plants.

| Insecticides | Nicotinic Acetylcholine Receptor (nAChR) Modulators | Improved bioavailability and resistance to metabolic degradation by insects. |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthesis Routes for Fluorinated Aminobiphenyls

The synthesis of fluorinated aminobiphenyls traditionally involves multi-step sequences that can be resource-intensive and generate significant waste. A primary challenge lies in the efficient and regioselective introduction of fluorine atoms and the subsequent construction of the biaryl system.

Future efforts will likely concentrate on the following areas:

Late-Stage Fluorination: Developing methods to introduce fluorine atoms at later stages of a synthetic sequence can significantly shorten routes and allow for the diversification of complex molecules. This contrasts with traditional methods like the Balz-Schiemann reaction, which require harsh conditions and must be performed early in the synthesis. nih.gov20.210.105

Catalytic C-H Fluorination: Direct C-H fluorination is an ideal but challenging strategy. Research into selective and robust catalysts that can fluorinate specific positions on an aromatic ring without the need for pre-functionalization (e.g., boronic acids or triflates) is a key goal for improving atom economy.

Sustainable Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for forming the biphenyl (B1667301) C-C bond. acs.orgnih.gov Future work will focus on using greener solvents, developing more active catalysts that operate at lower temperatures and loadings, and utilizing more stable and accessible boron reagents.

Metal-Free Synthesis: Exploring metal-free fluorination and cross-coupling reactions can reduce costs and mitigate issues of toxic metal contamination in the final products. For instance, the use of reagents like Selectfluor under metal-free conditions presents a more sustainable pathway for certain fluorination steps. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Fluorinated Biphenyls
StrategyAdvantagesChallengesFuture Research Focus
Traditional (e.g., Schiemann, Halex)Established methodsHarsh conditions, limited substrate scope, multi-stepModification for milder conditions
Pd-Catalyzed Coupling (e.g., Suzuki)High efficiency, broad scopeMetal contamination, ligand costGreener solvents, reusable catalysts
Late-Stage C-H FluorinationHigh step-economy, rapid diversificationRegioselectivity, catalyst developmentDesign of highly selective catalyst systems
Metal-Free ApproachesReduced toxicity, lower costReaction scope and efficiencyDiscovery of new reagents and reaction conditions

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The fluorine atoms on the 4-Amino-2,5-difluorobiphenyl ring profoundly influence its electronic properties and reactivity, opening avenues for novel chemical transformations. While the C-F bond is the strongest single bond in organic chemistry, its activation under catalytic conditions is an area of growing interest. mdpi.com

Key research directions include:

C-F Bond Activation/Functionalization: Developing catalytic systems, particularly with nickel and palladium, that can selectively activate a C-F bond for cross-coupling reactions is a significant challenge. mdpi.com This would enable the transformation of fluorinated biphenyls into more complex structures by replacing a fluorine atom with other functional groups, a process known as defluorocoupling. mdpi.com

Dual Catalysis Systems: The use of dual catalytic systems, such as the Rh/Ni system for C-F borylation, can unlock new reactivity patterns not achievable with a single catalyst. acs.org Applying these concepts to this compound could provide novel routes to functionalized derivatives.

Fluorine as a Directing Group: The strong inductive effect of fluorine can be harnessed to direct subsequent reactions. Research is needed to better understand how the fluorine atoms in this compound influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on either of the phenyl rings.

Asymmetric Transformations: Using chiral fluorinated catalysts can lead to enhanced stereoselectivity in asymmetric reactions due to the unique electronic and steric properties of fluorine. nih.gov Exploring the use of derivatives of this compound as ligands in asymmetric catalysis is a promising area of investigation.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.netnih.govyoutube.com The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for this technology. chemistryviews.org

Future integration will focus on:

Telescoped Synthesis: Developing multi-step syntheses of this compound and its derivatives in a continuous flow system without isolating intermediates. nih.govyoutube.com This "telescoping" of reactions can dramatically reduce synthesis time, manual labor, and waste generation.

Automated Reaction Optimization: Coupling flow reactors with automated systems and real-time analytics (e.g., HPLC, NMR) allows for rapid optimization of reaction conditions such as temperature, pressure, and stoichiometry. This can accelerate the discovery of efficient synthetic routes.

On-Demand Generation of Reagents: Flow systems enable the safe, on-demand generation and immediate use of unstable or hazardous intermediates, which is often a challenge in batch synthesis. nih.govyoutube.com

Scalability and Manufacturing: Translating optimized flow syntheses from the laboratory to an industrial scale is a key challenge. researchgate.net Research into robust and scalable flow reactors will be crucial for the commercial production of fluorinated aminobiphenyls for pharmaceutical applications.

Table 2: Advantages of Flow Chemistry for Fluorinated Compound Synthesis
ParameterBatch ChemistryFlow Chemistry
SafetyHigher risk with hazardous reagents/exothermsImproved heat transfer, small reaction volumes enhance safety
ControlDifficult to precisely control temperature and mixingPrecise control over residence time, temperature, and stoichiometry
ScalabilityOften requires re-optimizationScalable by running the system for longer periods ("scaling out")
Multi-step SynthesisRequires isolation/purification of intermediatesEnables "telescoped" reactions, reducing steps and waste

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools for modern synthetic chemistry. By modeling reaction pathways and predicting outcomes, these methods can significantly reduce the experimental burden and guide the design of more efficient synthetic strategies.

Future applications in the context of this compound include:

Mechanism Elucidation: Using computational tools like Density Functional Theory (DFT) to study the mechanisms of fluorination and cross-coupling reactions. acs.orgnih.gov A deeper understanding of reaction intermediates and transition states can inform the design of better catalysts and reaction conditions.

Predictive Modeling of Reactivity: Developing computational models that can accurately predict the reactivity of different sites on the this compound scaffold. This can guide the selective functionalization of the molecule, saving significant experimental effort.

Catalyst Design: Employing computational screening to design novel ligands and catalysts for challenging transformations, such as selective C-F activation or C-H functionalization.

Machine Learning for Process Optimization: Utilizing machine learning algorithms to analyze data from automated synthesis platforms. This can help identify complex relationships between reaction parameters and outcomes, leading to the rapid development of highly optimized and robust synthetic processes.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Amino-2,5-difluorobiphenyl, and what methodological considerations are critical for success?

  • Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing biphenyl derivatives. For this compound:

  • Precursors : Use a halogenated aryl halide (e.g., 4-amino-2,5-difluorobromobenzene) and a fluorinated phenylboronic acid.

  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) at 0.5–2 mol% loading.

  • Conditions : Conduct the reaction under inert atmosphere (N₂/Ar) in a polar aprotic solvent (e.g., THF or DMF) at 80–100°C for 12–24 hours.

  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Typical Reaction Parameters
    Catalyst
    Solvent
    Temperature
    Reaction Time
    Yield Range

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substituent positions and purity.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥98% as per industry standards) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
  • Melting Point : Decomposition points (~153°C) should be noted to evaluate thermal stability .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation.
  • Storage : Keep in sealed containers away from oxidizers and flammables; avoid static discharge.
  • Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in scaling up?

  • Answer :

  • Catalyst Tuning : Screen Pd catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance turnover.

  • Solvent Optimization : Test mixed solvents (e.g., DME/H₂O) to improve solubility and reduce side reactions.

  • Microwave Assistance : Reduce reaction time to 1–2 hours while maintaining yields .

    Optimization Parameters
    Ligand
    Solvent System
    Microwave Temp
    Scaled Yield (10 g)

Q. How should researchers analyze and mitigate byproduct formation during synthesis?

  • Answer :

  • Byproduct Identification : Use LC-MS to detect symmetrical biaryls (common in Suzuki couplings).
  • Mitigation : Adjust stoichiometry (e.g., excess boronic acid) or employ scavengers (e.g., polymer-bound thiourea) .

Q. What strategies ensure the stability of this compound during long-term storage and analysis?

  • Answer :

  • Storage : Use amber vials under inert gas (Ar) at –20°C to prevent oxidation.
  • Decomposition Monitoring : Track via periodic HPLC analysis; note discoloration or precipitate formation .

Q. What ecological and disposal considerations apply to this compound?

  • Answer :

  • Aquatic Toxicity : Fluorinated aromatic amines often show chronic toxicity (EC₅₀ < 1 mg/L); avoid environmental release.
  • Disposal : Classify as "special waste"; use licensed facilities for incineration or chemical neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.